

physical and chemical properties of 1,9-Thianthrenedicarboxylic acid

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Compound of Interest

Compound Name: 1,9-Thianthrenedicarboxylic acid

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An In-depth Technical Guide to 1,9-Thianthrenedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,9-Thianthrenedicarboxylic acid**. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data from related thianthrene derivatives and other dicarboxylic acids to offer a broader context for its potential characteristics and reactivity. The guide details known synthetic approaches to the thianthrene core, general reactivity of the carboxylic acid functional groups, and provides visualizations of relevant chemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered interest in various fields, including materials science and pharmaceuticals. The rigid, non-planar structure of the thianthrene core imparts unique electronic and conformational properties to its derivatives. The introduction of carboxylic acid functionalities, as in **1,9-**

Thianthrenedicarboxylic acid, opens avenues for further derivatization, such as the formation of amides, esters, and polymers, making it a potentially valuable building block in drug discovery and materials development. This guide aims to consolidate the available information on **1,9-Thianthrenedicarboxylic acid** and provide a predictive overview of its properties based on related structures.

Physical Properties

Direct experimental data for many physical properties of **1,9-Thianthrenedicarboxylic acid** are not readily available in the public domain. The following table summarizes the available data and provides estimated values based on related compounds.

| Property | Value | Source/Notes |
|-------------------|--|--|
| Molecular Formula | C ₁₄ H ₈ O ₄ S ₂ | [1] |
| Molecular Weight | 304.34 g/mol | [1] |
| Appearance | Not specified. Likely a solid. | |
| Melting Point | Not available | |
| Boiling Point | 533°C at 760 mmHg | [1] |
| Density | 1.601 g/cm ³ | [1] |
| Solubility | Not available | Expected to be poorly soluble in water and non-polar organic solvents, with some solubility in polar aprotic solvents like DMSO and DMF. |
| pKa | Not available | Estimated to be in the range of 3-5 for the first dissociation and 4-6 for the second, similar to other aromatic dicarboxylic acids. |
| Refractive Index | 1.774 | [1] |
| Flash Point | 276.1°C | [1] |
| Vapor Pressure | 3.44E-12 mmHg at 25°C | [1] |

Chemical Properties and Reactivity

The chemical behavior of **1,9-Thianthrenedicarboxylic acid** is dictated by the thianthrene core and the two carboxylic acid functional groups.

Reactivity of the Thianthrene Core

The sulfur atoms in the thianthrene ring can be oxidized to form sulfoxides and sulfones. The thianthrene moiety can also undergo electrophilic substitution reactions, although the

carboxylic acid groups are deactivating. The non-planar, V-shaped structure of the thianthrene core is a key feature influencing its chemical and physical properties.

Reactivity of the Carboxylic Acid Groups

The carboxylic acid groups are versatile handles for a variety of chemical transformations, including:

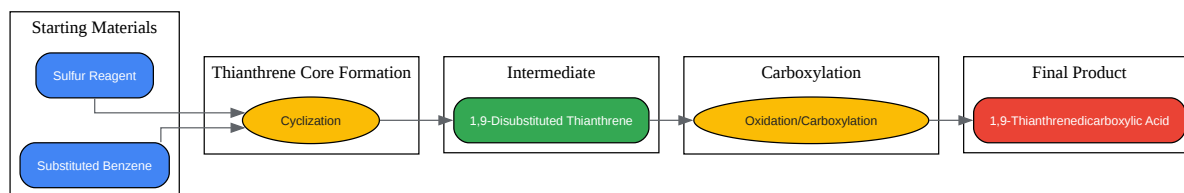
- **Esterification:** Reaction with alcohols in the presence of an acid catalyst to form esters.
- **Amide Formation:** Reaction with amines, often facilitated by coupling agents, to produce amides. This is a crucial reaction in the synthesis of polyamides and for modifying biological molecules.
- **Reduction:** The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
- **Decarboxylation:** While generally requiring harsh conditions, decarboxylation can be a potential side reaction under certain thermal or catalytic conditions.

Synthesis

A specific, detailed experimental protocol for the synthesis of **1,9-Thianthrenedicarboxylic acid** is not readily available. However, a general approach can be inferred from the synthesis of other thianthrene derivatives and related dicarboxylic acids. A plausible synthetic route could involve the cyclization of a suitably substituted diaryl sulfide or the direct carboxylation of a 1,9-disubstituted thianthrene precursor.

A general method for the synthesis of the thianthrene core involves the reaction of benzene with sulfur monochloride in the presence of a Lewis acid catalyst. For substituted thianthrenes, the starting materials would need to be appropriately functionalized.

Below is a conceptual workflow for a potential synthetic pathway.



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Conceptual synthetic workflow for **1,9-Thianthrenedicarboxylic acid**.

Experimental Protocols

While a specific protocol for **1,9-Thianthrenedicarboxylic acid** is unavailable, a general procedure for the synthesis of a related thianthrene dicarboxylic acid (the 2,7-isomer) has been reported and can be adapted.

General Protocol for the Synthesis of a Thianthrene Dicarboxylic Acid (by analogy):

- **Reaction Setup:** A three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with the appropriate dichlorinated aromatic dicarboxylic acid and a suitable high-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide).
- **Nucleophilic Substitution:** Sodium sulfide is added portion-wise to the stirred solution at an elevated temperature. The reaction mixture is heated for several hours to facilitate the intramolecular cyclization to form the thianthrene ring.
- **Workup:** After cooling to room temperature, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude dicarboxylic acid.
- **Purification:** The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent or by dissolving in a basic solution, filtering, and re-precipitating with acid.



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General purification workflow for a thianthrene dicarboxylic acid.

Spectroscopic Analysis

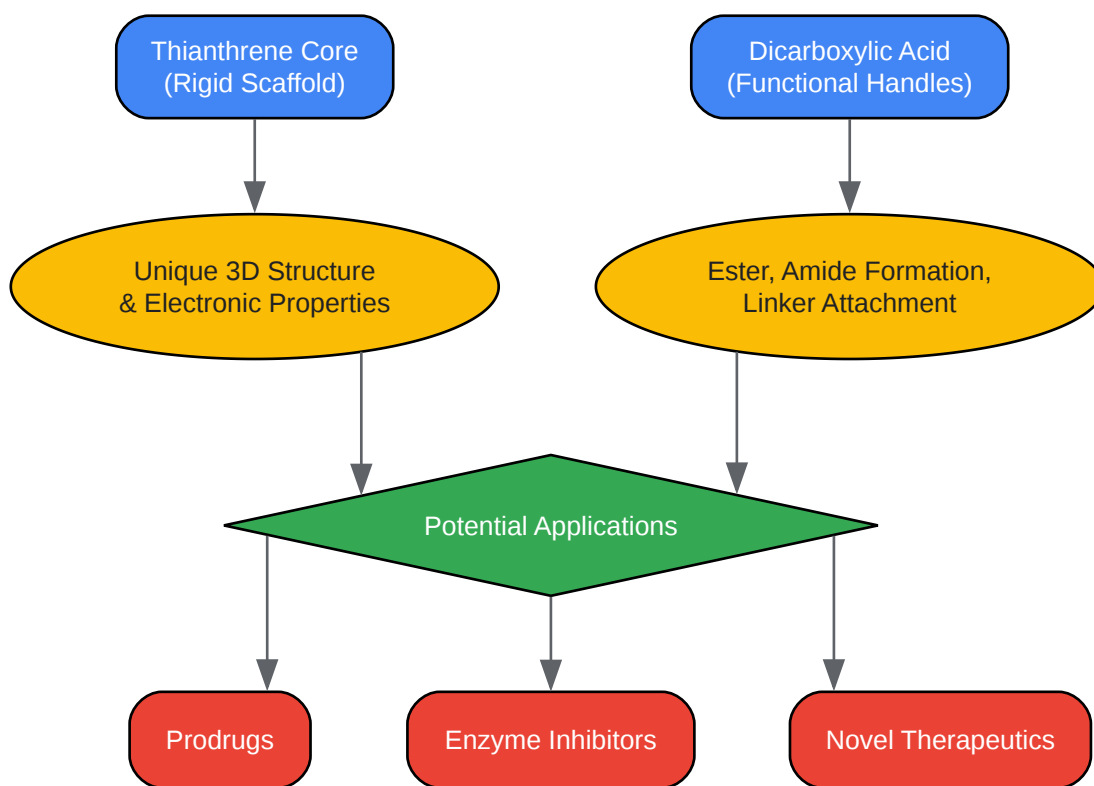
No specific spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **1,9-Thianthrenedicarboxylic acid** has been found in the reviewed literature. For characterization, one would expect the following general features:

- ^1H NMR: A complex aromatic region with signals corresponding to the protons on the thianthrene core. The chemical shifts would be influenced by the positions of the carboxylic acid groups. A broad singlet corresponding to the acidic protons of the carboxylic acids would also be expected, which would be exchangeable with D_2O .
- ^{13}C NMR: Signals for the quaternary carbons of the carboxylic acid groups, as well as distinct signals for the aromatic carbons of the thianthrene skeleton.
- IR Spectroscopy: A broad O-H stretching band for the carboxylic acid groups, a sharp C=O stretching band, and characteristic C-S stretching bands.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (304.34 g/mol).

Applications in Drug Development

While there are no specific drug development applications reported for **1,9-Thianthrenedicarboxylic acid**, the thianthrene scaffold is of interest in medicinal chemistry. Its rigid structure can be used to orient pharmacophoric groups in a defined three-dimensional space. The dicarboxylic acid functionality allows for the synthesis of derivatives with improved solubility, bioavailability, or the ability to form covalent bonds with biological targets. Potential applications could include its use as a linker in prodrugs, a scaffold for the development of

enzyme inhibitors, or as a building block for novel therapeutic agents. The relationship between the thianthrene core and potential biological activity is an area for further investigation.



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Logical relationships in the context of drug development.

Safety and Handling

Specific toxicity data for **1,9-Thianthrenedicarboxylic acid** is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

1,9-Thianthrenedicarboxylic acid is a molecule with potential as a versatile building block in both materials science and medicinal chemistry. While there is a significant lack of experimentally determined data for this specific isomer, this guide has compiled the available

information and provided a framework for understanding its likely physical and chemical properties based on related compounds. Further research into the synthesis, characterization, and reactivity of **1,9-Thianthrenedicarboxylic acid** is warranted to fully explore its potential applications.

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